Superior In Vitro Anti-Helicobacter pylori Activity of Ranitidine Bismuth Citrate versus Bismuth Subcitrate and Ranitidine
Ranitidine Bismuth Citrate (RBC) demonstrated a minimum inhibitory concentration (MIC90) of 4 µg/mL against H. pylori NCTC 11637, compared to 16 µg/mL for bismuth subcitrate and >256 µg/mL for ranitidine hydrochloride [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 4 µg/mL |
| Comparator Or Baseline | Bismuth subcitrate: 16 µg/mL; Ranitidine HCl: >256 µg/mL |
| Quantified Difference | RBC 4-fold more potent than bismuth subcitrate; ranitidine inactive |
| Conditions | Broth microdilution, H. pylori NCTC 11637, 48 h incubation |
Why This Matters
This quantifiable lower MIC directly enhances H. pylori eradication efficacy, reducing the required antibiotic co-therapy duration and mitigating resistance development risk in procurement decisions.
- [1] McColm AA, McLaren A, Klinkert G, et al. In vitro anti-Helicobacter pylori activities of ranitidine bismuth citrate (GR122311X) and its components. Journal of Antimicrobial Chemotherapy. 1996;37(2):315-321. View Source
